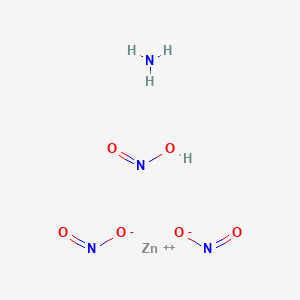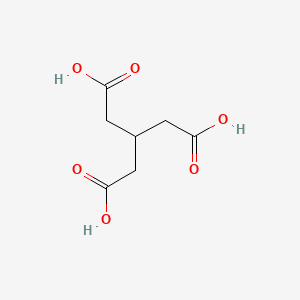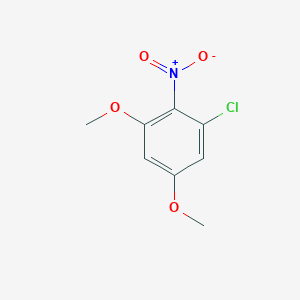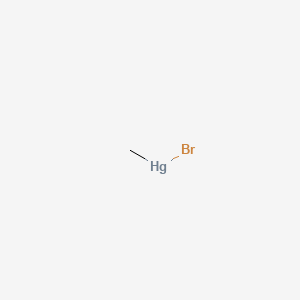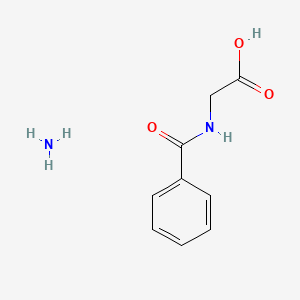
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate is a chemical compound with the molecular formula C10H9Cl2FN2O2 and a molecular weight of 279.09 g/mol
Méthodes De Préparation
The synthesis of ethyl chloro[2-(3-chloro-4-fluorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-4-fluoroaniline in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl chloro[2-(3-chloro-4-fluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound is used as an intermediate in the synthesis of apixaban, a novel oral anticoagulant.
Ethyl 2-(3-chloro-4-fluorophenyl)acetate:
Propriétés
Numéro CAS |
81321-37-1 |
|---|---|
Formule moléculaire |
C10H9Cl2FN2O2 |
Poids moléculaire |
279.09 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3 |
Clé InChI |
NSEBPYUAPQABKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


